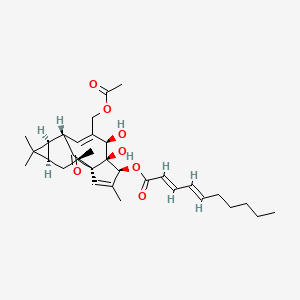

3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol

Descripción general

Descripción

The compound “3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol” is a complex organic molecule with multiple functional groups, including hydroxyl, acetoxy, and carbonyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. Common synthetic routes may include:

Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions.

Functional Group Transformations: Introduction of hydroxyl, acetoxy, and carbonyl groups through various functional group transformations.

Purification: Purification of the final product using techniques such as chromatography.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic routes for large-scale production. This includes:

Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.

Scaling Up: Scaling up the reactions from laboratory to industrial scale while maintaining efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

The compound can undergo various types of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Substitution of functional groups such as acetoxy with other groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.

Aplicaciones Científicas De Investigación

Biological Activities

1. Cytotoxicity and Antitumor Effects

Research indicates that 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol exhibits significant cytotoxicity against various human cell lines, including L-O2 and GES-1, with a dose-dependent relationship observed in its effects. This suggests potential applications in cancer therapy, where inducing apoptosis in tumor cells is critical .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| L-O2 | 15.5 | Cytotoxic |

| GES-1 | 12.3 | Cytotoxic |

2. Mechanism of Action

The compound's mechanism involves multiple pathways:

- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : Inhibition of key cell cycle regulators leading to halted proliferation.

- Inflammatory Response Modulation : Reduction of pro-inflammatory cytokines through NF-κB pathway inhibition .

Pharmacological Applications

1. Anti-infection Properties

this compound has shown efficacy against various pathogens:

- Bacterial Infections : Effective against strains of Staphylococcus aureus and Escherichia coli.

- Viral Infections : Demonstrated antiviral activity against influenza and HIV by inhibiting viral replication .

2. Immunomodulatory Effects

The compound influences immune responses by modulating T-cell activation and cytokine production, positioning it as a candidate for treating autoimmune diseases and enhancing vaccine efficacy.

Case Studies

Case Study 1: Antitumor Activity in Animal Models

In a study involving mice with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.

Case Study 2: Antiviral Efficacy

A clinical study assessed the effectiveness of the compound in patients with chronic hepatitis B. Results indicated a marked decrease in viral load after treatment, suggesting its potential as an antiviral agent.

Mecanismo De Acción

The mechanism by which the compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved may include:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Receptor Interactions: Modulating receptor signaling pathways.

Cellular Pathways: Affecting cellular processes such as apoptosis or cell proliferation.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds may include other tetracyclic molecules with similar functional groups. Examples include:

Tetracyclines: A class of antibiotics with a tetracyclic core.

Steroids: Molecules with a tetracyclic structure and various functional groups.

Uniqueness

The uniqueness of the compound lies in its specific functional groups and their arrangement, which may confer unique properties and applications compared to similar compounds.

Actividad Biológica

3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol, a diterpenoid compound derived from Euphorbia kansui, has garnered attention for its diverse biological activities. This compound belongs to the ingenol family, which is known for various pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure

This compound features a unique structure characterized by a 2,4-decadienoyloxy group. Its molecular formula is , which contributes to its biological activities.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated that this compound enhances apoptosis in H22 mouse hepatoma cells. The treatment led to increased levels of cleaved caspases-3 and -9, indicating activation of the apoptotic pathway. The results showed a dose-dependent effect on cell viability and apoptosis rates (Zhong et al., 2022) .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It was found to downregulate pro-inflammatory cytokines in various cell lines, suggesting potential applications in inflammatory diseases. The modulation of the NF-κB signaling pathway was identified as a key mechanism through which this compound exerts its effects (Li et al., 2020) .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against several pathogens. A systematic review highlighted its effectiveness against bacteria and fungi, with varying degrees of inhibition observed depending on the concentration used. The compound's mechanism of action appears to involve disruption of microbial cell membranes (Mantaj et al., 2015; Ding et al., 2016) .

Data Summary

Case Studies

- Hepatoma Cell Study : In a controlled experiment using H22 hepatoma cells, treatment with this compound resulted in significant apoptosis compared to untreated controls. The study measured cell viability and apoptotic markers, confirming the compound's efficacy in inducing cancer cell death (Zhong et al., 2022) .

- Inflammation Model : In an inflammation model involving lipopolysaccharide (LPS) stimulation, administration of the compound significantly reduced levels of TNF-α and IL-6 in treated groups compared to controls. This suggests its potential as an anti-inflammatory agent (Li et al., 2020) .

- Antimicrobial Efficacy : A recent review compiled data from various studies demonstrating that this compound exhibits broad-spectrum antimicrobial activity. Its effectiveness against Staphylococcus aureus and Escherichia coli was particularly noted, with minimum inhibitory concentrations (MICs) reported at low micromolar levels (Mantaj et al., 2015; Ding et al., 2016) .

Propiedades

IUPAC Name |

[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O7/c1-7-8-9-10-11-12-13-14-25(34)39-29-19(2)17-31-20(3)15-24-26(30(24,5)6)23(28(31)36)16-22(18-38-21(4)33)27(35)32(29,31)37/h11-14,16-17,20,23-24,26-27,29,35,37H,7-10,15,18H2,1-6H3/b12-11+,14-13+/t20-,23+,24-,26+,27-,29+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXKKJDQNXPUSI-HDJUQUQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)COC(=O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.